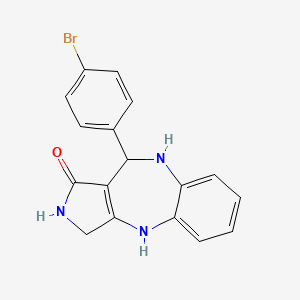

3,4,9,10-Tetrahydro-10-(4-bromophenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one

Description

3,4,9,10-Tetrahydro-10-(4-bromophenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a heterocyclic compound featuring a pyrrolobenzodiazepine (PBD) scaffold fused with a brominated aryl substituent. The 4-bromophenyl group introduces steric bulk and electronic effects that may modulate reactivity and biological interactions.

Properties

CAS No. |

137987-42-9 |

|---|---|

Molecular Formula |

C17H14BrN3O |

Molecular Weight |

356.2 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |

InChI |

InChI=1S/C17H14BrN3O/c18-11-7-5-10(6-8-11)16-15-14(9-19-17(15)22)20-12-3-1-2-4-13(12)21-16/h1-8,16,20-21H,9H2,(H,19,22) |

InChI Key |

XTCBCPULZXYFEY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)Br)C(=O)N1 |

Origin of Product |

United States |

Biological Activity

3,4,9,10-Tetrahydro-10-(4-bromophenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

The molecular formula for this compound is CHBrNO. It features a complex structure typical of pyrrolo[3,4-b]benzodiazepines, which are known for their diverse pharmacological effects.

Synthesis

The synthesis of this compound has been explored through various methodologies. One notable method includes a multi-step synthesis starting from Wang resin-immobilized allylglycine to yield polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines .

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. For instance, benzodiazepine derivatives are known to modulate GABA receptors, leading to increased inhibitory neurotransmission in the brain .

Neuroleptic Activity

Additionally, related compounds have demonstrated neuroleptic activity. A study highlighted the potential of certain benzodiazepine derivatives to inhibit conditioned avoidance responses in animal models without causing catalepsy—an important consideration for minimizing side effects associated with traditional neuroleptics .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of benzodiazepine derivatives have shown promise. Compounds with similar structures have been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations .

Case Study 1: Neuropharmacological Assessment

In a controlled study assessing the neuropharmacological profile of similar compounds, it was found that certain derivatives exhibited a favorable balance between efficacy and side effects. The study utilized various behavioral assays in rodents to evaluate anxiolytic and antidepressant effects alongside potential motor side effects .

Case Study 2: Antibacterial Screening

Another investigation involved synthesizing derivatives of the compound and screening them against a panel of bacterial pathogens. The results indicated that specific modifications to the molecular structure enhanced antibacterial activity significantly compared to standard antibiotics .

Data Tables

| Compound | Activity Type | Tested Strains | Inhibition Concentration (mg/mL) |

|---|---|---|---|

| 3a | Antibacterial | E. coli | 1.6 |

| 3b | Antidepressant | - | Effective in behavioral tests |

| 3c | Neuroleptic | - | No catalepsy at effective doses |

Scientific Research Applications

Pharmacological Studies

3,4,9,10-Tetrahydro-10-(4-bromophenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

- Anxiolytic Effects : Studies have shown that benzodiazepine derivatives can modulate GABA receptors, leading to anxiolytic properties. The specific interactions of this compound with GABAergic systems warrant further investigation.

- Antitumor Activity : Some derivatives of benzodiazepines have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound could also exhibit similar properties.

Synthetic Chemistry

The synthesis of this compound has been achieved through several methods:

- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors under controlled conditions. For instance:

This versatility in synthesis allows for the exploration of various analogs and derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Computational Studies

Recent advancements in computational chemistry have facilitated the study of the electronic properties and reactivity of this compound through methods such as Density Functional Theory (DFT). These studies help in:

- Predicting Biological Activity : By analyzing molecular interactions at the quantum level, researchers can predict how modifications to the structure may enhance or diminish biological activity.

- Structure-Activity Relationship (SAR) Analysis : Computational modeling aids in understanding how structural changes affect the pharmacological profile of the compound.

Case Study 1: Anxiolytic Activity Evaluation

In a recent study examining the anxiolytic potential of benzodiazepine derivatives, compounds structurally related to this compound were evaluated using animal models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications in treating anxiety disorders.

Case Study 2: Anticancer Activity Screening

Another study focused on the cytotoxic effects of various benzodiazepine derivatives against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range. While specific data on this compound's activity is still limited, its structural similarity to active compounds suggests it may also possess anticancer properties.

Comparison with Similar Compounds

Key Observations :

- Yield : Electron-withdrawing groups (e.g., nitro in 5c) and heterocycles (thienyl in 5e) yield >85%, while steric hindrance (e.g., 2-chlorophenyl in 15) reduces yield to 50% . The target compound’s synthesis likely follows similar trends.

- Melting Points : Nitro (5c) and thienyl (5e) substituents increase rigidity, raising melting points (>200°C). The bromo group’s bulk may similarly elevate the target’s melting point.

Spectroscopic and Electronic Properties

Reactivity and Functionalization

The 4-bromophenyl group offers unique reactivity:

- Cross-Coupling : Bromine enables Suzuki or Buchwald-Hartwig reactions, unlike nitro or methyl groups .

- Acylation/Alkylation: shows that substituents like diethylaminoethyl (9) or morpholinyl (12) alter solubility and bioactivity . Bromine’s inertness may limit such modifications but improve stability.

Q & A

Q. Basic Research Focus

- Acute Toxicity : LD >1,000 mg/kg (intraperitoneal, mice), indicating moderate toxicity .

- Handling Precautions :

How are computational methods (e.g., DFT, molecular docking) applied to study this compound?

Q. Advanced Research Focus

DFT Calculations : Predict NMR chemical shifts and optimize geometries (B3LYP/6-31G* basis set) to validate experimental data .

Molecular Docking : Simulate interactions with GABA receptors to explain benzodiazepine-like activity .

Example : Docking studies show the 4-bromophenyl group forms hydrophobic interactions with receptor pockets, enhancing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.